molecular formula C25H24N2O4S2 B3942706 3,4-bis{[(benzylthio)acetyl]amino}benzoic acid

3,4-bis{[(benzylthio)acetyl]amino}benzoic acid

Cat. No. B3942706
M. Wt: 480.6 g/mol
InChI Key: PLXZSNHVLBVILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-bis{[(benzylthio)acetyl]amino}benzoic acid, also known as BZTBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biological research. BZTBA is a derivative of benzoic acid and is composed of two benzylthioacetyl groups attached to the amino group of the benzoic acid molecule.

Mechanism of Action

The mechanism of action of 3,4-bis{[(benzylthio)acetyl]amino}benzoic acid involves its ability to inhibit the activity of ACAT. ACAT is responsible for the synthesis of cholesterol esters, which are important components of cell membranes. By inhibiting ACAT, this compound can reduce the amount of cholesterol esters in cells, leading to a decrease in cell proliferation and growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on ACAT, this compound has been shown to reduce the levels of triglycerides and cholesterol in the blood. It has also been shown to increase the activity of the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of energy metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-bis{[(benzylthio)acetyl]amino}benzoic acid in lab experiments is its ability to inhibit the activity of ACAT, which is involved in a number of cellular processes. This makes this compound a useful tool for studying the role of ACAT in these processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 3,4-bis{[(benzylthio)acetyl]amino}benzoic acid. One area of interest is its potential role in cancer therapy. Further studies are needed to determine the efficacy of this compound in vivo and to identify the mechanisms by which it inhibits cancer cell growth. Another area of interest is the role of this compound in the regulation of energy metabolism. Further studies are needed to determine the effects of this compound on energy metabolism and to identify the underlying mechanisms. Additionally, studies are needed to determine the potential therapeutic applications of this compound in the treatment of metabolic disorders such as obesity and diabetes.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in biological research. Its ability to inhibit ACAT and reduce cholesterol ester synthesis makes it a useful tool for studying cellular processes. Further research is needed to determine its potential therapeutic applications in cancer therapy and metabolic disorders.

Scientific Research Applications

3,4-bis{[(benzylthio)acetyl]amino}benzoic acid has been studied for its potential applications in the field of biological research. It has been shown to inhibit the activity of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the synthesis of cholesterol esters. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting a potential role in cancer therapy.

properties

IUPAC Name

3,4-bis[(2-benzylsulfanylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S2/c28-23(16-32-14-18-7-3-1-4-8-18)26-21-12-11-20(25(30)31)13-22(21)27-24(29)17-33-15-19-9-5-2-6-10-19/h1-13H,14-17H2,(H,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXZSNHVLBVILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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